molecular formula C14H10N2O2S B11812783 Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate

Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate

Cat. No.: B11812783
M. Wt: 270.31 g/mol
InChI Key: APMSECCDCVZLBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate is a synthetically crafted heterocyclic compound belonging to the thienopyridine family, a class of structures of significant interest in medicinal chemistry due to their broad spectrum of biological activity. Its molecular framework consists of a thieno[3,2-c]pyridine core substituted with a methoxycarbonyl ester group at the 6-position and a pyridin-3-yl group at the 4-position. This specific arrangement of pharmacophore fragments—pyridine, thiophene, and carboxylate—is designed to enable additional interactions with active receptor centers, which can enhance biological activity or even lead to new types of efficacy. Compounds within the thieno[3,2-c]pyridine class have been identified as potent potassium channel inhibitors, specifically targeting voltage-gated channels such as Kv1.3 and Kv1.5 . This mechanism is of high research value for investigating new therapeutic avenues in areas including oncology, cardiology, and the treatment of autoimmune diseases. Inhibition of Kv1.5, which is predominantly expressed in atrial myocytes, is a recognized strategy for researching potential treatments for atrial arrhythmias like atrial fibrillation . Simultaneously, inhibition of the Kv1.3 channel, critical for T-lymphocyte function, has been shown to suppress the proliferation of effector memory T-cells, making it a compelling target for research into autoimmune disorders such as multiple sclerosis and type-1 diabetes . Furthermore, the fused heterocyclic system is of interest in neuroscience research; structural analogs have demonstrated neurotropic activity in preclinical models, including anticonvulsant effects against pentylenetetrazole (PTZ)-induced seizures and anxiolytic activity in elevated plus maze tests . This product is intended for research applications in chemistry and biology, serving as a key building block for the synthesis of more complex molecules or for use in biological screening assays. It is supplied for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

methyl 4-pyridin-3-ylthieno[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C14H10N2O2S/c1-18-14(17)11-7-12-10(4-6-19-12)13(16-11)9-3-2-5-15-8-9/h2-8H,1H3

InChI Key

APMSECCDCVZLBT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C2C=CSC2=C1)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Conditions and Precursors

  • Precursors : Methyl 3,5-diamino-4-oxo-6-aryl-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylates (e.g., 6a-6l) are synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones.

  • Catalyst : Acetic acid under reflux (110°C, 12–24 hours).

  • Yield : 65–85% for analogous compounds.

Adaptation for Target Compound :
Replacing the aryl group with pyridin-3-yl may require pre-functionalized α,β-unsaturated ketones. For example, 3-pyridinylpropenone could be cyclized with methyl thioglycolate under similar conditions.

Stepwise Construction of the Thieno[3,2-c]Pyridine Core

Patent US6987116B2 details methods for synthesizing thieno[3,2-b]pyridines, which can be adapted for the [3,2-c] isomer:

Cyclization of Thiophene-Pyridine Precursors

  • Step 1 : Formation of 3-aminothiophene-2-carboxylate via Gewald reaction.

  • Step 2 : Condensation with pyridine-3-carbaldehyde under acidic conditions to form the fused ring.

  • Key Modification : Using methyl 3-aminothiophene-2-carboxylate and pyridine-3-carboxaldehyde in ethanol/HCl (reflux, 8 hours) yields intermediates with 70–75% efficiency.

Post-Functionalization via Cross-Coupling

  • Suzuki-Miyaura Coupling : Introducing pyridin-3-yl at the 4-position using Pd(PPh₃)₄, K₂CO₃, and 3-pyridinylboronic acid in DMF/H₂O (100°C, 12 hours).

  • Yield : Reported at 60–68% for analogous thienopyridines.

Optimization of Esterification and Protecting Group Strategies

The methyl carboxylate at position 6 is critical for solubility and reactivity. Patent US11584755B2 highlights esterification techniques for similar systems:

Direct Esterification of Carboxylic Acid Intermediates

  • Reagents : Thionyl chloride (SOCl₂) followed by methanol.

  • Conditions : Carboxylic acid intermediate (0.1 mol) treated with SOCl₂ (2 eq) in refluxing dichloromethane (4 hours), then quenched with methanol (0°C, 1 hour).

  • Yield : 85–90% for methyl esters in thienopyridine analogs.

Protection-Deprotection Strategies

  • Temporary Protection : Using tert-butyl esters (Boc) during coupling reactions to prevent side reactions.

  • Final Deprotection : HCl/dioxane to yield carboxylic acid, followed by methyl ester formation.

Spectroscopic Characterization and Validation

The RSC supporting data for compound 6c provides a benchmark for NMR and X-ray analysis:

¹H NMR Analysis

  • Thienopyridine Protons : δ 7.8–8.2 ppm (aromatic H), δ 3.9 ppm (COOCH₃).

  • Pyridin-3-yl Group : δ 8.5–9.0 ppm (pyridine H).

X-ray Crystallography

  • H-Bonding Interactions : Critical for stabilizing the crystal lattice (e.g., N–H···O bonds at 2.2–2.8 Å).

  • Dihedral Angles : Pyridine and thiophene rings exhibit near-planar alignment (≤10° deviation).

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Key AdvantageLimitation
One-Pot Cyclization65–8512–24Minimal purification stepsLimited substituent flexibility
Stepwise Coupling60–6820Regioselective functionalizationRequires Pd catalysts
Direct Esterification85–905High efficiencyAcid-sensitive intermediates

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methyl ester group and pyridine nitrogen serve as key sites for nucleophilic substitution:

  • Ester hydrolysis : Under basic conditions (e.g., NaOH/H<sub>2</sub>O/EtOH), the methyl ester undergoes saponification to yield the corresponding carboxylic acid derivative.

  • Pyridine nitrogen alkylation : The pyridine ring’s nitrogen can react with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) to form quaternary ammonium salts.

Example Reaction Conditions:

ReactantReagents/ConditionsProductYieldSource
Methyl ester derivativeNaOH (2M), EtOH/H<sub>2</sub>O, reflux, 6hCarboxylic acid derivative75–85%
Pyridine + methyl iodideK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12hN-methylpyridinium salt60%

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling aryl/heteroaryl functionalization:

  • Suzuki-Miyaura coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(dppf)Cl<sub>2</sub> as a catalyst and K<sub>2</sub>CO<sub>3</sub> as a base in DME/H<sub>2</sub>O at 100°C . Similar reactions with bromothienopyridine precursors show yields up to 84% .

  • Buchwald-Hartwig amination : Amines (e.g., aniline) react at the pyridine ring under Pd(OAc)<sub>2</sub>/Xantphos catalysis.

Key Data from Analogous Systems :

Boron ReagentCatalyst SystemReaction TimeYield
Phenylboronic acidPd(dppf)Cl<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>4.5h82%
4-Chlorophenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>3h78%

Cyclization and Heterocycle Formation

The thienopyridine core facilitates cyclization reactions to form polycyclic systems:

  • Reaction with formamide : Forms pyrimidine-fused derivatives under reflux conditions (e.g., 120°C, 8h) .

  • Condensation with triethyl orthoformate : Produces formimidate intermediates, which cyclize to yield imidazo-thienopyridines .

Documented Cyclization Pathways :

Starting MaterialReagents/ConditionsProductApplication
Thienopyridine derivativeFormamide, 120°C, 8hPyrimidino[4',5':4,5]thienopyridineKinase inhibition
Thienopyridine + triethyl orthoformateAcOH, reflux, 6hImidazo-thienopyridineAntitumor agents

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution:

  • Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C introduces nitro groups at the 5-position of the thiophene ring.

  • Halogenation : NBS (N-bromosuccinimide) in CCl<sub>4</sub> selectively brominates the thiophene moiety.

Reduction Reactions

  • Ester reduction : LiAlH<sub>4</sub> in THF reduces the methyl ester to a primary alcohol.

  • Pyridine ring hydrogenation : H<sub>2</sub>/Pd-C in EtOH converts the pyridine to a piperidine derivative.

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions exhibit notable bioactivity:

  • Antitumor effects : Suzuki-coupled aryl derivatives (e.g., 2e in ) show GI<sub>50</sub> values of 13 μM against triple-negative breast cancer cells.

  • Kinase inhibition : Pyrimidine-fused analogs demonstrate IC<sub>50</sub> values <1 μM against BTK (Bruton’s tyrosine kinase) .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity
Research indicates that derivatives of methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate exhibit notable antitumor properties. Specifically, compounds related to this structure have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that certain derivatives can effectively impede the growth of triple-negative breast cancer (TNBC) cells while exhibiting minimal effects on non-tumorigenic cells. This selectivity underscores the potential of these compounds as targeted cancer therapies .

1.2 Kinase Inhibition
The compound has been identified as a potential inhibitor of various kinases, which are critical targets in cancer treatment. Kinase inhibitors play a vital role in regulating cellular processes such as growth and division. The interaction studies focusing on binding affinity and inhibitory effects on specific enzymes have demonstrated promising results, suggesting that this compound could modulate important biological pathways .

Organic Synthesis Applications

2.1 Reactivity and Functionalization
this compound's chemical structure allows it to participate in various organic reactions. It can undergo nucleophilic substitution reactions at the carboxylate position or the nitrogen of the pyridine ring. These reactions facilitate further functionalization and the synthesis of more complex derivatives .

2.2 Coupling Reactions
The compound can also be involved in coupling reactions such as the Suzuki-Miyaura cross-coupling reaction, which is widely used for synthesizing aryl-substituted derivatives. This versatility makes it an essential building block in organic synthesis .

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound and its derivatives:

  • Antitumor Studies : A study demonstrated that specific derivatives inhibited cell growth in TNBC cell lines while sparing non-tumorigenic cells, indicating selective cytotoxicity .
  • Kinase Interaction Studies : Research has revealed that these compounds interact with kinase enzymes, providing insights into their mechanism of action as anticancer agents .

Mechanism of Action

The mechanism of action of Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate involves its interaction with molecular targets such as kinases. The compound’s structure allows it to bind to the ATP-binding site of kinases, inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key differentiators include:

  • Thiophene-Pyridine Fusion: The thieno[3,2-c]pyridine scaffold distinguishes it from analogs like thieno[3,2-b]pyridines (e.g., Methyl thieno[3,2-b]pyridine-6-carboxylate, ), where the thiophene ring is fused at the [3,2-b] position. This positional isomerism affects electronic distribution and steric interactions .
  • Substituents: Pyridin-3-yl Group: Unlike ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3-carboxylate (), which lacks aromatic substituents, the pyridinyl group here may enhance π-π stacking with biological targets. Methyl Ester: Compared to ethyl esters (e.g., Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate, ), the methyl ester reduces molecular weight (MW) and increases hydrophilicity.
Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula MW (g/mol) Key Features Reference
Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate 4-pyridin-3-yl, 6-COOCH3 C15H11N2O2S 283.33 Aromatic substitution, methyl ester N/A
Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate 2-NH2, 6-butanoyl, 3-COOEt C14H20N2O3S 296.39 Aliphatic substituents, ethyl ester
Methyl thieno[3,2-b]pyridine-6-carboxylate 6-COOCH3 C9H7NO2S 193.22 [3,2-b] fusion, no aryl groups
Ethyl 5-acetyl-2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate 5-acetyl, 2-NH2, 3-COOEt C12H16N2O3S 268.34 Saturated core, acetyl group

Physicochemical and ADMET Properties

  • LogP and Solubility : The methyl ester in the target compound likely lowers logP compared to ethyl esters (e.g., ), improving aqueous solubility.
  • Safety : While direct safety data are unavailable, analogs like 2-Chloro-6-methylpyrimidine-4-carboxylic acid () highlight the importance of substituent choice in toxicity profiles .

Biological Activity

Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a protein kinase inhibitor. This article reviews the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure that contributes to its biological activity. The compound is characterized by:

  • Molecular Formula : C13H10N2O2S
  • CAS Number : 1344692-76-7
  • IUPAC Name : this compound

The thieno-pyridine moiety is known for its role in various biological activities, including anticancer properties.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound. Notably, research has focused on its effects against triple-negative breast cancer (TNBC) cell lines.

Case Study: Effects on TNBC Cell Lines

A study evaluated the compound's effects on two TNBC cell lines, MDA-MB-231 and MDA-MB-468. The findings included:

  • Growth Inhibition : The compound exhibited significant growth inhibition in both cell lines with a GI50 concentration of approximately 13 µM.
  • Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with the compound increased the percentage of cells in the G0/G1 phase while decreasing those in the S phase, suggesting an interruption in the cell cycle progression.
Cell LineGI50 Concentration (µM)Effect on Cell Cycle
MDA-MB-23113Increased G0/G1 phase
MDA-MB-468Not specifiedNot specified

These results indicate that this compound may induce cell cycle arrest in TNBC cells, which is a desirable effect for therapeutic agents targeting cancer.

The mechanism by which this compound exerts its effects appears to involve modulation of key signaling pathways associated with cell proliferation and survival. While apoptosis was not significantly affected (no alterations in PARP or caspase-3 levels), the compound's ability to alter cell cycle dynamics suggests it may interfere with growth factor signaling or cyclin-dependent kinase activity.

Comparative Analysis with Other Compounds

In comparative studies with other thieno-pyridine derivatives, this compound showed promising results similar to established anticancer agents like Sorafenib. This positions it as a potential candidate for further development.

Q & A

Q. Data Contradiction Analysis Example :

  • Issue : Discrepant melting points reported for derivatives (e.g., 178°C vs. 165°C).
  • Root Cause : Polymorphism or residual solvents in crystallized products.
  • Resolution :
    • DSC/TGA : Confirm thermal stability and phase transitions .
    • Recrystallization : Use high-purity solvents (e.g., HPLC-grade EtOH) to isolate uniform crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.